This compound is primarily derived from the metabolism of caffeic acid, a common phenolic compound found in many plants, including coffee and certain fruits. It is classified under carboxylic acids due to the presence of the carboxyl functional group (-COOH) and can also be categorized as a phenolic acid due to its hydroxyl (-OH) group attached to an aromatic ring. The molecular formula for 3-(3-hydroxyphenyl)butanoic acid is , and its molecular weight is approximately 166.18 g/mol.
The synthesis of 3-(3-hydroxyphenyl)butanoic acid can be achieved through several methods, often involving the reaction of appropriate precursors under controlled conditions. One common approach involves:
For example, one method involves heating 2-aminophenol with crotonic acid, leading to the formation of 3-(3-hydroxyphenyl)butanoic acid through nucleophilic addition followed by dehydration to yield the final product .
The molecular structure of 3-(3-hydroxyphenyl)butanoic acid consists of:
OC(=O)CCC1=CC(O)=CC=C1
InChI=1S/C9H10O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h1-3,6,10H,4-5H2,(H,11,12)
3-(3-Hydroxyphenyl)butanoic acid participates in various chemical reactions:
These reactions are significant for both synthetic applications and understanding metabolic pathways in biological systems.
The mechanism of action for 3-(3-hydroxyphenyl)butanoic acid primarily relates to its role as a metabolite and its interactions within biological systems:
These properties are crucial for understanding its behavior in different environments, particularly in pharmaceutical formulations.
The applications of 3-(3-hydroxyphenyl)butanoic acid span various fields:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: